
(2-Benzylphenyl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylphenyl)(4-chlorophenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzyl group attached to one phenyl ring and a chlorine atom attached to the other phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzyl chloride with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzyl group to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(2-Benzylphenyl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Alcohols
Substitution: Various substituted benzophenones
科学的研究の応用
(2-Benzylphenyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of (2-Benzylphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzophenone: A simpler analog without the benzyl and chlorine substituents.
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the benzyl group.
(2-Benzylphenyl)(phenyl)methanone: Similar structure but lacks the chlorine atom.
Uniqueness
(2-Benzylphenyl)(4-chlorophenyl)methanone is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
18793-94-7 |
|---|---|
分子式 |
C20H15ClO |
分子量 |
306.8 g/mol |
IUPAC名 |
(2-benzylphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H15ClO/c21-18-12-10-16(11-13-18)20(22)19-9-5-4-8-17(19)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChIキー |
DHTSAMAXYUBFMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
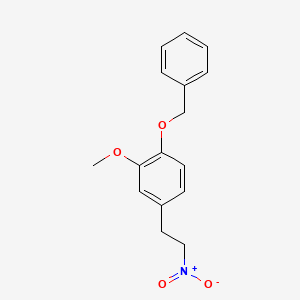
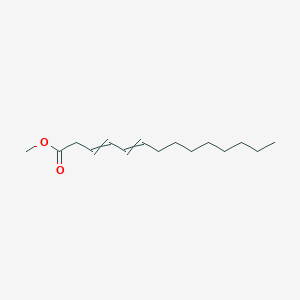
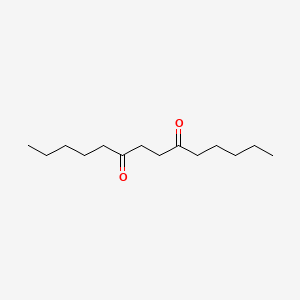
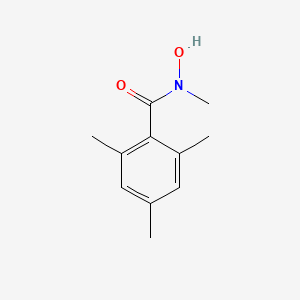
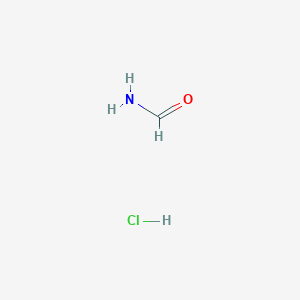
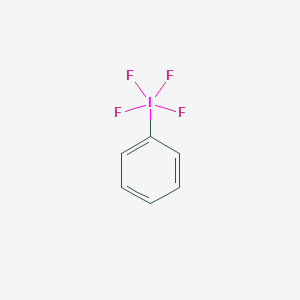
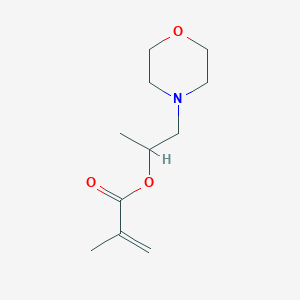
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
